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molecular formula C13H8N2O2 B1391733 6-(4-Formylphenoxy)nicotinonitrile CAS No. 676501-68-1

6-(4-Formylphenoxy)nicotinonitrile

Cat. No. B1391733
M. Wt: 224.21 g/mol
InChI Key: PFLGGJSTWOWOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842696B2

Procedure details

K2CO3 (450 mg, 3.27 mmol) and 6-chloronicotinonitrile (270 mg, 1.97 mmol) were added to 4-hydroxy-benzaldehyde (200 mg, 1.64 mmol) in DMF (2 mL) and the resulting mixture was heated to 70° C. for 3 hrs. The reaction mixture was then diluted with water and the resulting was filtered and dried to afford 310 mg (79.1% yield) of 6-(4-formyl-phenoxy)nicotinonitrile. LCMS Purity: 97.3%.
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Cl[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=1.[OH:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1>CN(C=O)C.O>[CH:21]([C:20]1[CH:23]=[CH:24][C:17]([O:16][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=2)=[CH:18][CH:19]=1)=[O:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OC2=NC=C(C#N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 79.1%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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